molecular formula C16H30N2O2 B6123509 1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone

1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone

Cat. No. B6123509
M. Wt: 282.42 g/mol
InChI Key: KWXQLIJPPGRXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone, commonly known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant attention in the scientific community. This compound has been shown to have potential therapeutic properties for the treatment of a variety of neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

CPP-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a calming effect and reduce the likelihood of seizures.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of GABA in the brain, which can have a variety of biochemical and physiological effects. These effects include reducing the excitability of neurons, reducing the likelihood of seizures, and reducing the reinforcing effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

One advantage of CPP-115 is that it has been shown to be effective in reducing seizures and drug-seeking behavior in animal models, making it a promising candidate for further research into potential therapeutic applications. However, one limitation of CPP-115 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on CPP-115. One area of interest is the potential use of CPP-115 as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to determine the safety and efficacy of CPP-115 in humans, as well as its potential use in combination with other drugs for the treatment of neurological disorders. Finally, there is also interest in developing more potent and selective GABA aminotransferase inhibitors that may have even greater therapeutic potential than CPP-115.

Synthesis Methods

CPP-115 can be synthesized through a multi-step process that involves the reaction of piperidine with cyclohexylmethyl chloride, followed by the addition of isopropylamine and the reduction of the resulting imine with sodium borohydride. The final product is purified through column chromatography.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to be effective in reducing seizures in animal models of epilepsy and in reducing drug-seeking behavior in animal models of addiction. Additionally, CPP-115 has been shown to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

1-(cyclohexylmethyl)-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-13(2)17-12-16(20)9-6-10-18(15(16)19)11-14-7-4-3-5-8-14/h13-14,17,20H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXQLIJPPGRXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1(CCCN(C1=O)CC2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.